Methyl 3-formylaminobenzoate
CAS No.:
Cat. No.: VC14198040
Molecular Formula: C9H9NO3
Molecular Weight: 179.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9NO3 |
|---|---|
| Molecular Weight | 179.17 g/mol |
| IUPAC Name | methyl 3-formamidobenzoate |
| Standard InChI | InChI=1S/C9H9NO3/c1-13-9(12)7-3-2-4-8(5-7)10-6-11/h2-6H,1H3,(H,10,11) |
| Standard InChI Key | KZYPJUCMRUATJB-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC(=CC=C1)NC=O |
Introduction
Chemical and Physical Properties
Structural and Spectroscopic Data
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IUPAC Name: Methyl 3-(formylamino)benzoate
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Canonical SMILES:
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Solubility: Slightly soluble in water (0.1–1%), soluble in polar organic solvents like methanol and ethanol .
Table 1: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 179.17 g/mol | |
| Melting Point | ≥42°C | |
| Water Solubility | 0.1–1% |
Synthesis and Reaction Pathways
Synthetic Routes
Methyl 3-formylaminobenzoate is typically synthesized via a two-step process:
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Esterification: 3-Aminobenzoic acid is treated with methanol and thionyl chloride () under reflux to form methyl 3-aminobenzoate .
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Formylation: The amino group is formylated using formic acid or acetic formic anhydride to introduce the formyl group .
Representative Reaction:
Table 2: Optimized Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Esterification | , MeOH, reflux | ~95% |
| Formylation | Formic acid, 70°C, 4h | ~85% |
Industrial-Scale Production
Industrial methods employ continuous flow reactors to enhance efficiency and purity. Purification involves crystallization or chromatography .
Applications in Scientific Research
Pharmaceutical Intermediates
Methyl 3-formylaminobenzoate is a precursor for:
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Cholinesterase inhibitors: Derivatives exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), relevant for Alzheimer’s disease therapy .
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Antimicrobial agents: Structural analogs demonstrate activity against bacterial strains .
Material Science
The compound is used in synthesizing:
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